1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methoxyphenyl group, a pyridinyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactionsThe final step often involves the formation of the ethanone moiety through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structural features of the compound make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-fluorophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various research applications .
Properties
Molecular Formula |
C22H17FN4O2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H17FN4O2S/c1-29-19-10-8-18(9-11-19)27-21(16-3-2-12-24-13-16)25-26-22(27)30-14-20(28)15-4-6-17(23)7-5-15/h2-13H,14H2,1H3 |
InChI Key |
RPFSHUCUDOZSJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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